2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
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Overview
Description
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H8Br2N2 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves several steps. One method involves the use of N-Bromosuccinimide in tetrachloromethane under heating conditions . Another method involves the reaction with sodium carbonate in 1,4-dioxane and water at temperatures between 20 and 90°C for 22.5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine consists of a cyclic structure with two bromine atoms attached to the imidazo[1,2-a]pyridine ring . The molecular weight of the compound is 279.96 .Physical And Chemical Properties Analysis
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a solid substance under normal conditions . It has a molecular weight of 279.96 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.27, indicating its lipophilicity .Scientific Research Applications
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Synthesis and Crystal Structures
- Field : Structural Chemistry
- Application : This compound has been used in the synthesis of 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines .
- Method : The synthesis involved the reduction of triazine carbonyl with dehydrative aromatization in acidic media .
- Results : The X-ray diffraction structural features of the synthesized compounds were compared with that of the 4-oxo analogs .
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Antifungal Activities
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Metal-Free Direct Synthesis
- Field : Organic Chemistry
- Application : This compound can be used in the metal-free direct synthesis of imidazo[1,2-a]pyridines .
- Method : The synthesis involves various protocols developed in the past decade, with an emphasis on the ecological impact of the methods and mechanistic aspects .
- Results : The procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues, including “2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine”, have been developed as antituberculosis agents .
- Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
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Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : The dibromide chalcone product has several important uses. A major use of the brominated chalcone is utilizing it in following steps of a synthesis, specifically forming heterocyclic compounds .
- Method : The synthesis involves the condensation of 2-aminopyridine with various substrates .
- Results : The specific results or outcomes of this application were not provided in the source .
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Asymmetric Hydrogenation and Hydroformylation Reactions
- Field : Synthetic Chemistry
- Application : “(S)-3,3′-Dibromo-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-bi-2,2′-naphthalenediol” can be used in the synthesis of chiral bidentate hybrid ligands for asymmetric hydrogenation and hydroformylation reactions .
- Method : The specific methods of application or experimental procedures were not provided in the source .
- Results : The specific results or outcomes of this application were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2,3-dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSGSHSBMKNXLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2Br)Br)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438666 |
Source
|
Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
CAS RN |
156817-73-1 |
Source
|
Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156817-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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